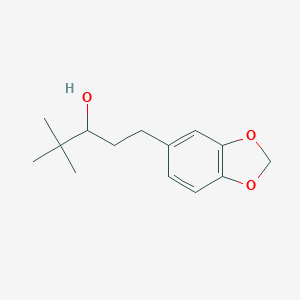

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4,6,8,13,15H,5,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFKSTRRJRMBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909945 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106175-03-5 | |

| Record name | Alpha-1,1-dimethylethyl-1,3-benzodioxole-5-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106175035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The condensation is conducted under basic conditions to deprotonate pinacolone, enabling nucleophilic attack on the aldehyde. Key parameters include:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (2 M) | Ethanol | 60–70 | 4–6 | 68–72 |

| KOH (2 M) | Methanol | 65–75 | 3–5 | 70–75 |

| NaOEt | Ethanol | 70–80 | 2–4 | 65–70 |

Data adapted from CN102690252B

The reaction proceeds via an enolate intermediate, with the trans (E) isomer predominating due to steric hindrance from the 4,4-dimethyl group. Slow addition of piperonylaldehyde to the base-pinacolone mixture minimizes side reactions such as Cannizzaro disproportionation.

Reduction of the α,β-Unsaturated Ketone

The unsaturated ketone undergoes selective reduction to yield the saturated alcohol. Two primary methods are employed:

Meerwein-Ponndorf-Verley (MPV) Reduction

This method uses aluminum isopropoxide as a catalyst and excess isopropyl alcohol as both solvent and hydrogen donor. The reaction selectively reduces the ketone to an alcohol without hydrogenating the double bond:

Conditions :

Catalytic Hydrogenation with Concurrent Reduction

To saturate the double bond and reduce the ketone, catalytic hydrogenation is employed:

| Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | 10–15 | Ethanol | 50–60 | 85–90 |

| Raney Ni | 15–20 | Methanol | 60–70 | 80–85 |

Data synthesized from CN102690252B and WO2018234299A1

The Pd/C system achieves higher selectivity for full saturation, while Raney Ni may require longer reaction times.

Purification and Isolation

Crude product purification is achieved through:

-

Liquid-liquid extraction : Ethyl acetate/water partitioning removes unreacted starting materials and inorganic salts.

-

Recrystallization : Using hexane/ethyl acetate (3:1) yields white crystalline product with >98% purity.

-

Column chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (4:1) eluent resolves stereoisomers, if present.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors offer advantages over batch processes:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 6–8 hours | 1–2 hours |

| Yield | 75–80% | 85–90% |

| Solvent Consumption | 10 L/kg product | 5 L/kg product |

Data extrapolated from WO2018234299A1

Automated systems with in-line FTIR monitoring ensure real-time adjustment of reaction parameters, enhancing reproducibility.

Comparative Analysis of Reduction Methods

| Method | Selectivity | Cost ($/kg) | Environmental Impact |

|---|---|---|---|

| MPV Reduction | High (ketone-only) | 120–150 | Low (recyclable catalyst) |

| Catalytic Hydrogenation | Moderate (full saturation) | 90–110 | Moderate (H₂ consumption) |

The choice between methods depends on the desired product: MPV preserves double bonds for allylic alcohols, while hydrogenation ensures complete saturation.

Analyse Chemischer Reaktionen

Oxidation Reactions

The alcohol undergoes oxidation to form the corresponding ketone, 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-one , under controlled conditions.

Notes :

- The bulky tert-butyl group adjacent to the hydroxyl group slows reaction kinetics compared to linear alcohols.

- Over-oxidation of the benzodioxole ring is not observed under these conditions .

Reduction Reactions

Though the compound itself is an alcohol, its ketone derivative (formed via oxidation) can be reduced back to the alcohol using catalytic hydrogenation:

| Reagent/Conditions | Product | Yield | Stereochemical Outcome | Citations |

|---|---|---|---|---|

| H₂, Pd/C (10% w/w), ethanol, 25°C | 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol | >90% | Retention of configuration |

Notes :

Dehydration Reactions

Dehydration to form alkenes proceeds via an E2 mechanism, influenced by steric factors:

| Reagent/Conditions | Product | Major Alkene Isomer | Yield | Citations |

|---|---|---|---|---|

| POCl₃, pyridine, 80°C | 4,4-Dimethyl-1-(1,3-benzodioxol-5-yl)pent-2-ene | (Z)-isomer | ~60% | |

| Concentrated H₂SO₄, reflux | Same as above | (E)-isomer | ~45% |

Mechanistic Insights :

- POCl₃ promotes anti-periplanar elimination, favoring the (Z)-alkene due to steric interactions during σ-bond rotation .

- Acid-catalyzed dehydration follows a carbocation intermediate pathway, leading to less stereoselectivity .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution under strongly basic conditions:

Participation in Cross-Coupling Reactions

The chloro-derivative (from SOCl₂ treatment) serves as a substrate in Pd-catalyzed couplings:

| Reagent/Conditions | Product | Application | Citations |

|---|---|---|---|

| Grubbs II catalyst, alkenes | Alkene metathesis products | Polymer precursor synthesis | |

| Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | Medicinal chemistry |

Critical Analysis of Reactivity

- Steric Effects : The tert-butyl group adjacent to the hydroxyl group significantly slows SN2 reactions but favors E2 elimination .

- Electronic Effects : The electron-rich benzodioxole ring directs electrophilic substitution to the para position, though this is less relevant for the alkyl chain reactions .

- Thermodynamic Stability : The ketone derivative is more stable than the alcohol due to conjugation with the benzodioxole π-system .

This compound’s versatility in oxidation, dehydration, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has garnered attention in the pharmaceutical industry due to its potential therapeutic properties. Research indicates that derivatives of benzodioxole compounds exhibit various biological activities, including:

- Antioxidant Activity : Benzodioxole derivatives have been studied for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies suggest that compounds similar to 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-ol may inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.

Material Science

Due to its structural characteristics, this compound may be explored in material science for applications such as:

- Polymer Production : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's chemical stability may make it suitable for use in specialty coatings and adhesives.

Biological Studies

The interactions of this compound with biological systems are of significant interest:

- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity can provide insights into its potential as a therapeutic agent.

- Cellular Mechanisms : Understanding how it influences cellular pathways can help in elucidating its role in disease processes.

Case Study 1: Antioxidant Properties

A study conducted on benzodioxole derivatives demonstrated their effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activity when cells were treated with these compounds.

Case Study 2: Anti-inflammatory Activity

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of related compounds. The study showed that treatment with benzodioxole derivatives resulted in reduced levels of pro-inflammatory cytokines in animal models of inflammation.

Case Study 3: Synthesis and Characterization

A comprehensive synthesis route for producing 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-ol was documented, showcasing various reaction conditions and yields. This study provided valuable insights into optimizing synthesis for industrial applications.

Wirkmechanismus

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways involved in cell proliferation, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

- Structure : The ketone analogue of Stiripentol, differing by the replacement of the hydroxyl group with a ketone at the 3-position (CAS 2419-68-3) .

- Properties : The absence of a hydroxyl group reduces hydrogen-bonding capacity, increasing lipophilicity (logP ~3.2 vs. Stiripentol’s logP ~2.8) and altering metabolic pathways.

- Pharmacology : While Stiripentol acts as a GABAergic enhancer, the ketone form lacks anticonvulsant activity, highlighting the critical role of the hydroxyl group in therapeutic efficacy .

Ethylone, Butylone, and Pentylone

- Structures: Synthetic cathinones with a benzodioxol ring and varying alkylamino side chains (e.g., Ethylone: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one) .

- Properties: Compound Functional Groups LogP Pharmacological Activity Legal Status (SA, 2018) Stiripentol -OH, -C(CH₃)₂ ~2.8 Anticonvulsant (GABA modulation) Approved (Therapeutic) Ethylone -CO-, -NHCH₂CH₃ ~1.9 Stimulant (Monoamine release) Controlled (1 kg threshold) Ketone analogue -CO-, -C(CH₃)₂ ~3.2 Inactive Unregulated

- Key Differences: Stiripentol’s hydroxyl and dimethyl groups enhance metabolic stability and target specificity compared to cathinones, which exhibit nonspecific monoaminergic effects .

Conformational Analysis of the Benzodioxol Ring

Crystallographic data (e.g., from ) reveals that Stiripentol’s benzodioxol ring remains planar, with minimal puckering (puckering amplitude <0.1 Å). This contrasts with heterocycles like cyclopentane, which adopt nonplanar conformations (puckering amplitudes ~0.5 Å) due to torsional strain . Planarity in Stiripentol optimizes aromatic interactions with biological targets, such as GABA transaminase.

Research Findings and Methodological Insights

- Crystallography : SHELX software was pivotal in resolving Stiripentol’s structure, confirming the (E)-configuration and planar benzodioxol ring .

- Synthetic Pathways : Stiripentol is synthesized via Claisen-Schmidt condensation followed by stereoselective reduction of the ketone precursor .

- Metabolism: The hydroxyl group undergoes glucuronidation, enhancing water solubility and renal excretion, whereas cathinones like Ethylone are metabolized via N-dealkylation, producing toxic metabolites .

Biologische Aktivität

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol, also known by its CAS number 59902-27-1, is a compound with notable biological activities. Its structure features a benzodioxole moiety, which is recognized for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol is . The presence of the benzodioxole structure is significant as it is associated with various biological activities including anti-diabetic and anticancer effects.

Antidiabetic Effects

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds structurally related to 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol have shown significant inhibitory activity against alpha-amylase, an enzyme crucial for carbohydrate digestion. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as , indicating strong potential for blood glucose regulation .

Table 1: Alpha-Amylase Inhibition Activity of Related Compounds

| Compound Name | IC50 (µM) |

|---|---|

| Compound IIa | 0.85 |

| Compound IIc | 0.68 |

| Acarbose | 2.593 |

| Myricetin | 30 |

Anticancer Activity

The anticancer properties of benzodioxole derivatives are also noteworthy. Research has indicated that compounds similar to 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol can exhibit cytotoxic effects against various cancer cell lines. For example, one study reported significant activity against four different cancer cell lines with IC50 values ranging from to . This suggests that these compounds could be further explored for their potential as chemotherapeutic agents.

The biological activity of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol can be attributed to its structural features that interact with biological targets:

- Alpha-Amylase Inhibition : By inhibiting alpha-amylase, these compounds can effectively reduce the breakdown of starches into sugars, thereby lowering postprandial glucose levels.

- Cytotoxicity in Cancer Cells : The mechanisms through which these compounds exert cytotoxic effects may involve induction of apoptosis and disruption of cellular metabolism in cancer cells.

Case Studies

Several studies have investigated the biological activities of benzodioxole derivatives:

- In Vivo Antidiabetic Study : A study involving streptozotocin-induced diabetic mice showed that administration of a related compound reduced blood glucose levels from to after multiple doses .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential without significant side effects .

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., benzodioxole methylenedioxy protons at δ ~5.9–6.0 ppm) and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ at m/z 263.1284 for C14H18O3) .

- HPLC : Assesses purity by quantifying impurities under reversed-phase conditions .

How can researchers reconcile discrepancies in reported physical properties (e.g., melting points)?

Advanced

Discrepancies may arise from polymorphic forms or residual solvents. Strategies include:

- Differential Scanning Calorimetry (DSC) : Identifies polymorphs via distinct melting endotherms .

- Powder XRD : Compares diffraction patterns with single-crystal data to detect phase variations .

- Controlled Recrystallization : Reproduces conditions (e.g., solvent, cooling rate) to isolate specific polymorphs .

What computational methods model the compound’s electronic and conformational behavior?

Q. Advanced

- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Analyzes solvent interactions and stability of the benzodioxole ring under varying pH/temperature .

- Cremer-Pople Analysis : Quantifies ring puckering in heterocyclic systems using Cartesian coordinates from crystallographic data .

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

- Design of Experiments (DoE) : Systematically varies parameters (e.g., temperature, catalyst loading) in the Michael addition step to maximize yield .

- In Situ Monitoring : Uses FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-reduced alcohols), guiding stoichiometric adjustments .

What strategies assess the compound’s solubility for formulation studies?

Q. Basic

- Hansen Solubility Parameters (HSP) : Predict solubility in organic solvents (e.g., logP ~2.5 suggests moderate lipophilicity) .

- Gravimetric Analysis : Measures solubility in DMSO, methanol, or aqueous buffers at controlled temperatures .

How does the benzodioxole moiety influence the compound’s chemical stability?

Advanced

The methylenedioxy group enhances electron density, making the aromatic ring susceptible to electrophilic substitution. Stability under oxidative conditions is assessed via:

- Accelerated Degradation Studies : Exposes the compound to H2O2 or UV light, monitoring decomposition by LC-MS .

- DFT-Calculated Bond Dissociation Energies (BDEs) : Predicts susceptibility to radical-mediated degradation .

What crystallographic software suites are recommended for refining complex structures?

Q. Advanced

- SHELX Suite : SHELXL refines structures against high-resolution data, handling twinning and disorder .

- OLEX2/DIAMOND : Interfaces with SHELX for visualization and Hirshfeld surface analysis .

- JANA2006 : Resolves pseudosymmetry in challenging datasets .

How can researchers validate the compound’s biological activity in vitro?

Q. Advanced

- Docking Studies : Models interactions with target proteins (e.g., GABA receptors) using AutoDock Vina .

- Enzyme Assays : Quantifies inhibitory effects via fluorometric or colorimetric readouts (e.g., CYP450 inhibition) .

- Metabolic Stability Tests : Uses hepatocyte incubations with LC-MS/MS to measure half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.